molecular formula C21H27N3OS B2444191 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034507-96-3

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2444191
CAS No.: 2034507-96-3
M. Wt: 369.53
InChI Key: SSXOWAZWWRAMJQ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture, featuring a piperidine core linked to pyridine and a thiophene-substituted cyclopentane carboxamide, is characteristic of ligands designed to target central nervous system (CNS) receptors. This structural motif is frequently investigated for its potential to interact with neurological targets, similar to other compounds studied in quantitative structure-activity relationship (QSAR) models for anticonvulsant properties . The presence of the thiophene heterocycle is a common bioisostere in drug design, often utilized to optimize a compound's binding affinity and metabolic stability. Researchers are exploring this compound and its analogs to elucidate structure-activity relationships, with the goal of developing novel therapeutic agents for neurological disorders. Its primary research value lies in its application as a chemical probe for screening and profiling studies, helping to advance the understanding of neuropharmacology and the design of new bioactive molecules with potential anticonvulsant or other neuromodulatory activities.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-20(21(9-1-2-10-21)19-4-3-15-26-19)23-16-17-7-13-24(14-8-17)18-5-11-22-12-6-18/h3-6,11-12,15,17H,1-2,7-10,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOWAZWWRAMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also referred to as compound CAS 2034588-02-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H19_{19}N3_{3}OS
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 2034588-02-6

This structure features a cyclopentanecarboxamide core linked to a pyridinyl-piperidine moiety and a thiophene ring, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms remain under investigation.

Potential Targets:

  • Soluble Epoxide Hydrolase (sEH) : Similar compounds have been documented as inhibitors of sEH, which plays a role in lipid metabolism and inflammation .
  • Kinase Inhibition : Preliminary data indicates potential inhibitory effects on host kinases like AAK1 and GAK, which are implicated in viral replication processes .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant bioactivity. Key findings include:

Study Biological Activity Outcome
Study 1Inhibition of sEHEffective at low micromolar concentrations, leading to reduced inflammatory markers in cell cultures.
Study 2Antiviral activityDemonstrated efficacy against dengue virus in human primary monocyte-derived dendritic cells (MDDCs), suggesting potential for antiviral therapy .

Case Studies

A series of case studies further elucidate the compound's pharmacological profile:

  • Dengue Virus Model : In a study using MDDCs, treatment with the compound resulted in significant reductions in viral load, indicating its potential as an antiviral agent .
  • Inflammatory Response Modulation : The compound was shown to modulate inflammatory responses in vitro by inhibiting sEH, leading to decreased production of pro-inflammatory cytokines .

Safety and Toxicity Profile

The safety profile of this compound is still under investigation. Initial toxicity assessments indicate that the compound exhibits acceptable safety margins in cell-based assays; however, comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Q. How can metabolic stability be assessed in early-stage drug development?

  • In vitro models : Use liver microsomes (human or rodent) with NADPH cofactor.
  • Analytical method : UPLC-MS/MS to quantify parent compound depletion over time (t1/2 calculation) .

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